molecular formula C23H26N2O4 B14939006 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Cat. No.: B14939006
M. Wt: 394.5 g/mol
InChI Key: CXALIODRQFOQIU-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Functionalization of the Indole Ring: Introduction of the carboxamide group at the 5-position of the indole ring.

    Attachment of the Indenyl Group: Coupling of the indenyl group to the nitrogen atom of the indole ring.

    Methoxylation: Introduction of methoxy groups at specific positions on the indenyl and indole rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or indenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide
  • N-(5,6-dimethoxy-1H-indol-3-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide

Uniqueness

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)-1H-indole-5-carboxamide is unique due to its specific substitution pattern and the presence of both indenyl and indole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-1-(2-methoxyethyl)indole-5-carboxamide

InChI

InChI=1S/C23H26N2O4/c1-27-11-10-25-9-8-16-12-17(5-7-20(16)25)23(26)24-19-6-4-15-13-21(28-2)22(29-3)14-18(15)19/h5,7-9,12-14,19H,4,6,10-11H2,1-3H3,(H,24,26)

InChI Key

CXALIODRQFOQIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)NC3CCC4=CC(=C(C=C34)OC)OC

Origin of Product

United States

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